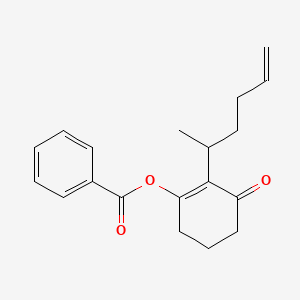
Dimethyl (2-chlorobenzoyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-chlorobenzoyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chlorobenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl (2-chlorobenzoyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a phosphite with an alkyl halide. In this case, dimethyl phosphite reacts with 2-chlorobenzoyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction is carried out in an organic solvent, often under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (2-chlorobenzoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous solutions, breaking down into its constituent parts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the chlorine atom.
Applications De Recherche Scientifique
Dimethyl (2-chlorobenzoyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl (2-chlorobenzoyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The 2-chlorobenzoyl moiety can undergo various transformations, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
- Dimethyl benzoylphosphonate
- Dimethyl (2-nitrobenzoyl)phosphonate
- Dimethyl (2-methylbenzoyl)phosphonate
Comparison: Dimethyl (2-chlorobenzoyl)phosphonate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to other similar compounds. The chlorine atom can participate in substitution reactions, making the compound more versatile in synthetic applications .
Propriétés
Numéro CAS |
76387-49-0 |
|---|---|
Formule moléculaire |
C9H10ClO4P |
Poids moléculaire |
248.60 g/mol |
Nom IUPAC |
(2-chlorophenyl)-dimethoxyphosphorylmethanone |
InChI |
InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |
Clé InChI |
JCHUACZUPLXQPC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=O)C1=CC=CC=C1Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


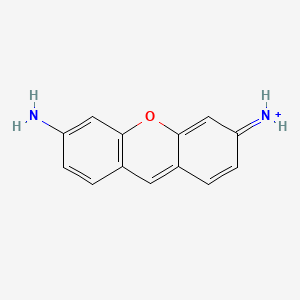
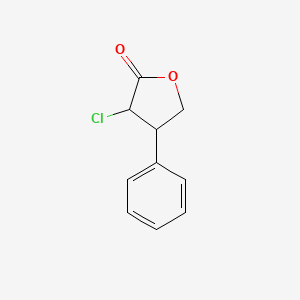
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
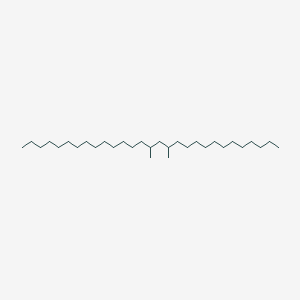
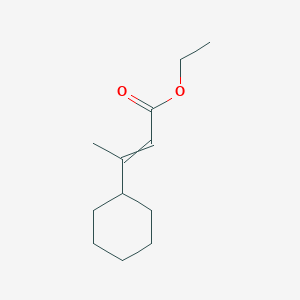
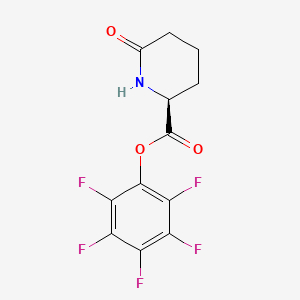
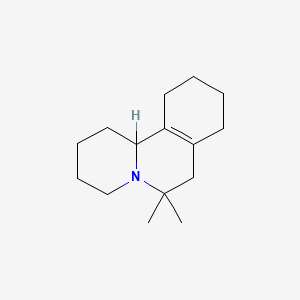
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
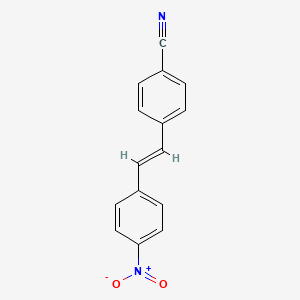
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)

